Field: Organic Chemistry
Method: The development of copper-based metal-organic frameworks to promote oxidative couplings has allowed the synthesis of amides in a very effective manner.
Field: Materials Science
Method: DEET, the most widely used insect repellent, is shown to serve this role.
4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide is a chemical compound characterized by its molecular formula and a molecular weight of 306.22 g/mol. This compound features a bromine atom attached to a benzene ring, which is further substituted with a sulfonamide group and two ethyl groups. The presence of these functional groups contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and organic synthesis .
The reactivity of 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide can be attributed to its sulfonamide functionality, which can participate in nucleophilic substitution reactions. For instance, it can undergo:
These reactions highlight the compound's versatility in synthetic chemistry .
The synthesis of 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide typically involves several steps:
These methods allow for the efficient production of the compound for research and application purposes .
4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide has several potential applications:
Interaction studies involving 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide focus primarily on its potential biological interactions. These include:
Such studies are crucial for understanding the compound's mechanism of action and optimizing its pharmacological properties .
Several compounds share structural similarities with 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide, each exhibiting unique characteristics:
Compound Name | Structural Features | Notable Properties |
---|---|---|
N,N-Diethyl-3-methylbenzenesulfonamide | Similar sulfonamide structure without bromine | Antibacterial activity |
4-Chloro-N,N-diethyl-3-methylbenzenesulfonamide | Chlorine instead of bromine | Potentially similar biological activity |
N,N-Diethyl-p-toluenesulfonamide | Different aromatic substitution | Known for its use in organic synthesis |
These comparisons illustrate how variations in halogen substitution and aromatic structure can influence the biological and chemical properties of related compounds, emphasizing the uniqueness of 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide within this class .
The synthesis of 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide requires careful consideration of starting material selection based on reactivity patterns and synthetic accessibility [1] . The primary starting materials for this sulfonamide derivative include 3-methylbenzenesulfonyl chloride or its precursors, along with diethylamine as the amine coupling partner [3] [4].
3-Methylbenzenesulfonyl chloride serves as the key electrophilic component, exhibiting high reactivity towards nucleophilic amines due to the electron-withdrawing nature of the sulfonyl group [5]. The preparation of this sulfonyl chloride typically involves the treatment of 3-methylbenzenesulfonic acid with phosphorus pentachloride or thionyl chloride under controlled conditions [6]. Alternative synthetic approaches utilize 3-methylthiophenol as a starting material, which undergoes oxidative chlorination using chlorine and water in hydrochloric acid medium to yield the corresponding sulfonyl chloride [6].
The reactivity of 3-methylbenzenesulfonyl chloride is enhanced by the meta-methyl substitution pattern, which provides moderate electron-donating effects without significantly hindering the electrophilic character of the sulfonyl chloride group . This positioning allows for selective functionalization while maintaining adequate reactivity for subsequent coupling reactions .
Diethylamine selection as the nucleophilic partner is based on its optimal balance of nucleophilicity and steric accessibility [4]. The secondary amine character of diethylamine provides sufficient nucleophilicity for efficient coupling with sulfonyl chlorides while avoiding the complications associated with primary amines, such as multiple substitution products [7].
The sulfonylation reaction between 3-methylbenzenesulfonyl chloride and diethylamine represents the core synthetic transformation for producing 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide [4] [8]. This reaction follows a nucleophilic substitution mechanism where the amine nitrogen attacks the electrophilic sulfur center, leading to the formation of the sulfonamide bond [7].
The reaction conditions typically involve the use of an organic base such as triethylamine to neutralize the hydrochloric acid generated during the coupling process [4]. The reaction is commonly performed in dichloromethane at temperatures ranging from 0°C to room temperature, with reaction times of 2-6 hours depending on the scale and specific conditions employed [4] [8].
Table 1: Sulfonylation Reaction Conditions for Benzenesulfonamide Synthesis
Parameter | Optimal Range | Typical Value |
---|---|---|
Temperature | 0-25°C | 0°C initial, warming to room temperature |
Reaction Time | 2-6 hours | 4 hours |
Base Equivalent | 1.0-2.0 eq | 1.5 eq triethylamine |
Solvent | Dichloromethane, tetrahydrofuran | Dichloromethane |
Amine Equivalent | 1.0-1.5 eq | 1.2 eq diethylamine |
The mechanism involves initial nucleophilic attack by the diethylamine nitrogen on the sulfur center of the sulfonyl chloride, forming a tetrahedral intermediate [7]. Subsequent elimination of chloride ion yields the desired sulfonamide product with concomitant release of hydrochloric acid [7]. The presence of a tertiary base is crucial for maintaining reaction efficiency by preventing protonation of the amine nucleophile [4].
Recent advances in sulfonylation methodology have demonstrated the utility of electrochemical approaches for sulfonamide synthesis [7]. These methods enable the direct coupling of thiols with amines through electrochemical oxidation, providing an environmentally benign alternative to traditional sulfonyl chloride-based approaches [7]. The electrochemical method exhibits broad substrate scope and functional group compatibility, with reaction times as short as 5 minutes [7].
The introduction of the bromine substituent in 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide can be achieved through selective electrophilic aromatic substitution reactions [9] [10]. The bromination strategy depends on whether the bromine is introduced before or after the sulfonamide formation, with each approach offering distinct advantages [10].
Direct bromination of N,N-diethyl-3-methylbenzenesulfonamide using N-bromosuccinimide or molecular bromine provides regioselective introduction of bromine at the 4-position relative to the sulfonamide group [10]. The regioselectivity is governed by the electronic effects of the existing substituents, with the methyl group directing bromination to the ortho position and the sulfonamide group providing additional directing effects [9] [10].
The electrophilic substitution mechanism involves the formation of a bromonium ion intermediate that subsequently undergoes nucleophilic attack by the aromatic pi-system [9]. The reaction typically requires mild heating (50-80°C) and proceeds through a sigma-complex intermediate that is stabilized by the electron-donating methyl group [9].
Table 2: Bromination Reagents and Conditions
Brominating Agent | Solvent | Temperature | Selectivity | Yield Range |
---|---|---|---|---|
N-Bromosuccinimide | Acetic acid | 60-80°C | High para-selectivity | 75-85% |
Bromine/FeBr3 | Carbon tetrachloride | 25-40°C | Moderate selectivity | 65-75% |
1,3-Dibromo-5,5-dimethylhydantoin | Dichloromethane | 70-85°C | High selectivity | 80-90% |
Alternative approaches utilize switchable site-selective bromination strategies that can provide regiodivergent products depending on the choice of promoter [10]. Palladium-catalyzed bromination occurs at the ortho position relative to the amine substituent, while hexafluoroisopropanol-promoted bromination provides para-selectivity [10]. These methods offer excellent regioselectivity and functional group tolerance [10].
The purification of 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide requires careful selection of appropriate techniques based on the compound's physicochemical properties [11] [12]. The presence of both polar sulfonamide functionality and lipophilic alkyl groups necessitates the use of mixed-mode separation techniques [12].
Column chromatography using silica gel provides effective separation of the target compound from reaction byproducts and impurities [11] [13]. The optimal mobile phase typically consists of ethyl acetate and hexane mixtures, with ratios ranging from 1:3 to 2:3 depending on the specific impurity profile [11]. The compound elutes at intermediate polarity, allowing for effective separation from both highly polar and nonpolar contaminants [11].
High-performance liquid chromatography serves as both an analytical and preparative purification method for sulfonamide compounds [12] [14]. Reverse-phase chromatography using C18 columns with acetonitrile-water mobile phases provides excellent resolution and can achieve purities exceeding 98% [12] [15]. The detection is typically performed at 230-275 nanometers, corresponding to the UV absorption maximum of the benzenesulfonamide chromophore [12] [15].
Table 3: Chromatographic Conditions for Sulfonamide Purification
Method | Stationary Phase | Mobile Phase | Detection | Typical Purity |
---|---|---|---|---|
Column Chromatography | Silica gel | EtOAc/Hexane (1:3 to 2:3) | Visual/TLC | 90-95% |
Preparative HPLC | C18 (5 μm) | MeCN/H2O + 0.1% HCOOH | UV 230 nm | >98% |
Analytical HPLC | Mixed-mode | MeCN/H2O (10:90) | UV 275 nm | Quantitative |
Crystallization represents an alternative purification approach that can provide high-purity material through selective crystal formation [16] [17]. The compound's crystallization behavior is influenced by the presence of both polar and nonpolar groups, necessitating the use of mixed solvent systems [16]. Ethanol-water mixtures provide effective recrystallization media, with the ethanol component solvating the aromatic portions while water interacts with the polar sulfonamide functionality [16].
The recrystallization process typically involves dissolution of the crude material in hot ethanol, followed by gradual addition of water until slight turbidity appears [17]. Slow cooling promotes the formation of well-defined crystals that exclude impurities through selective incorporation into the crystal lattice [17]. Multiple recrystallization cycles may be necessary to achieve the desired purity level [16].
The industrial production of 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide requires consideration of process economics, safety, and environmental impact [8] [18]. Scalability studies focus on optimizing reaction conditions to maximize yield while minimizing waste generation and production costs [8].
Continuous flow processing represents a promising approach for large-scale sulfonamide production [8]. The continuous amination process utilizes multiple cascade reactors operating in counter-current mode, enabling efficient contact between sulfonyl chloride and amine reactants [8]. This approach provides several advantages including improved heat transfer, better reaction control, and reduced environmental impact compared to traditional batch processes [8].
Process optimization involves systematic evaluation of reaction parameters including temperature, residence time, reactant stoichiometry, and solvent selection [18]. The use of in-line monitoring techniques allows for real-time adjustment of reaction conditions to maintain optimal conversion and selectivity [18]. Automated dosing systems ensure consistent reactant addition rates and minimize variability in product quality [8].
Table 4: Scale-up Considerations for Industrial Production
Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |
---|---|---|---|
Reactor Volume | 0.1-1 L | 10-100 L | 1000-10000 L |
Heat Transfer | Efficient | Moderate | Challenging |
Mixing | Excellent | Good | Limited |
Process Control | Manual | Semi-automated | Fully automated |
Waste Management | Minimal | Moderate | Critical |
Economic considerations include raw material costs, energy consumption, and waste disposal expenses [8]. The selection of bromine source significantly impacts production costs, with ammonium bromide representing a cost-effective and environmentally benign alternative to traditional brominating agents [19]. Process intensification through the use of microreactor technology can reduce solvent consumption and improve reaction selectivity [18].
Environmental sustainability requires implementation of green chemistry principles throughout the production process [8]. Solvent recovery and recycling systems minimize waste generation while reducing operating costs [8]. The development of water-based processes eliminates the need for organic solvents in certain synthetic steps, further reducing environmental impact [8].